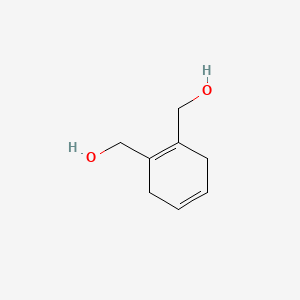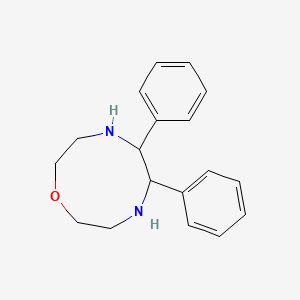![molecular formula C9H16N2 B14488160 1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene CAS No. 63697-50-7](/img/structure/B14488160.png)
1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,6-Tetramethyl-4,5-diazaspiro[24]hept-4-ene is a spiro compound characterized by a unique bicyclic structure containing a diazaspiro ring system
Preparation Methods
The synthesis of 1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropane derivative with hydrazine, followed by cyclization to form the spiro compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene can be compared with other spiro compounds such as:
6-(1,2-Dimethyl-1-propenyl)-4,5-diazaspiro[2.4]hept-4-ene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: Contains an oxygen atom in the spiro ring, resulting in different chemical properties and uses. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior.
Properties
CAS No. |
63697-50-7 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C9H16N2/c1-7(2)5-9(7)6-8(3,4)10-11-9/h5-6H2,1-4H3 |
InChI Key |
CYMNUCZTNVJTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12CC(N=N2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


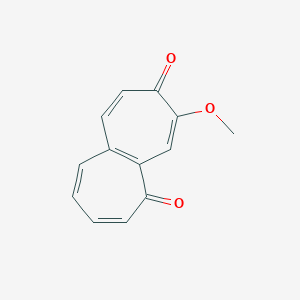
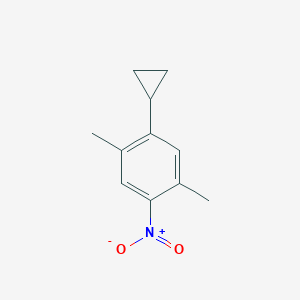
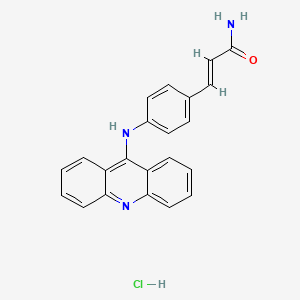

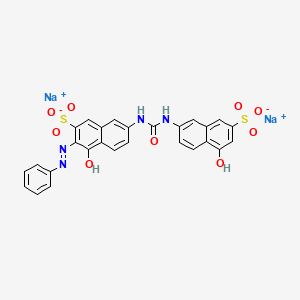

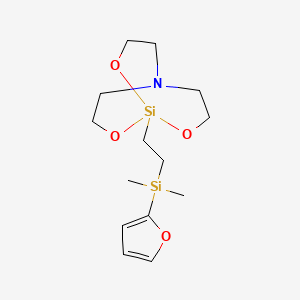
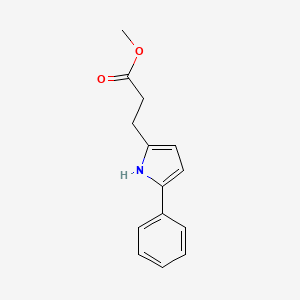
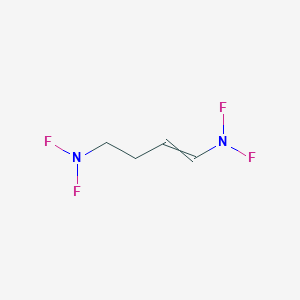
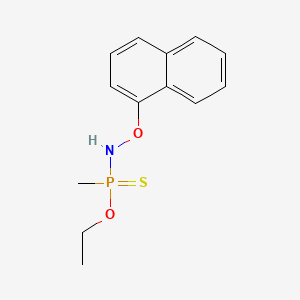
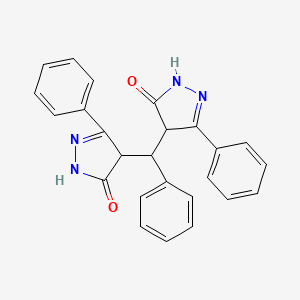
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
